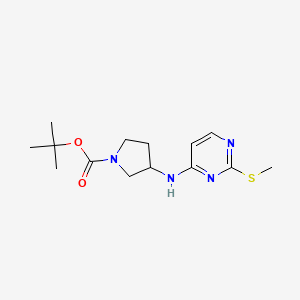

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a pyrimidine substituent modified with a methylthio (-SMe) group. Its structure combines a bicyclic framework with a tert-butyl carbamate protecting group, which enhances stability and modulates reactivity during synthetic processes. This compound is primarily utilized as a pharmaceutical intermediate, particularly in kinase inhibitor development, where the pyrimidine moiety often serves as a scaffold for targeting ATP-binding domains .

Properties

Molecular Formula |

C14H22N4O2S |

|---|---|

Molecular Weight |

310.42 g/mol |

IUPAC Name |

tert-butyl 3-[(2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)18-8-6-10(9-18)16-11-5-7-15-12(17-11)21-4/h5,7,10H,6,8-9H2,1-4H3,(H,15,16,17) |

InChI Key |

FWVXMOMRJUMBQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves:

- Construction or procurement of a protected pyrrolidine intermediate, often as a tert-butyl carbamate (Boc) protected pyrrolidine.

- Functionalization of the pyrrolidine ring at the 3-position to introduce an amino substituent.

- Coupling of the amino group with a 2-(methylthio)pyrimidin-4-yl derivative through nucleophilic aromatic substitution or amination.

This approach ensures selective functionalization while maintaining the integrity of sensitive groups such as the methylthio substituent on the pyrimidine ring.

Stepwise Preparation Details

Preparation of Boc-Protected Pyrrolidine Intermediate

- Starting from commercially available 1,4-dichlorobut-2-ene, reaction with tert-butyl carbamate yields Boc-protected pyrrolidine.

- Subsequent dihydroxylation using osmium tetroxide and N-methylmorpholine-N-oxide in a tetrahydrofuran-water mixture converts the intermediate to a diol.

- The diol is then converted to a bis(mesylate) derivative by reaction with methanesulfonyl chloride and triethylamine in dichloromethane.

- Displacement of mesylate groups with azide ions (S_N2 reaction) leads to diazide intermediates.

- Reduction of the diazide with palladium catalyst yields the diamino Boc-protected pyrrolidine, ready for further functionalization.

Coupling with 2-(Methylthio)pyrimidin-4-yl Derivative

- The amino group on the Boc-protected pyrrolidine reacts with 4-chloro-2-(methylthio)pyrimidine under nucleophilic aromatic substitution conditions.

- This reaction can be facilitated by microwave irradiation to improve yield and reduce reaction time.

- The methylthio group on the pyrimidine ring remains intact during this substitution, preserving the desired functionality.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dihydroxylation of Boc-pyrrolidine | Osmium tetroxide (0.113 mmol), N-methylmorpholine-N-oxide (8.29 mmol), THF/H2O, room temperature, 3-5 h | ~59% | Produces diol intermediate |

| Mesylation | Methanesulfonyl chloride (2.11 mmol), triethylamine (2.11 mmol), DCM, room temperature, 30 min–1 h | ~90% | Converts diol to bis(mesylate) |

| Azide displacement | Sodium azide, S_N2 reaction conditions | Not specified | Converts mesylate to diazide |

| Reduction of diazide | Palladium catalyst, hydrogenation | Not specified | Yields diamino Boc-pyrrolidine |

| Coupling with 4-chloro-2-(methylthio)pyrimidine | Microwave irradiation, nucleophilic aromatic substitution | Not specified | Forms target this compound |

Alternative Synthetic Routes and Related Compounds

- Similar compounds with ethoxy or other substituents on the pyrimidine ring have been synthesized by analogous methods involving amination or substitution reactions on pyrimidine derivatives.

- For example, tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate has been prepared by coupling Boc-protected pyrrolidine with substituted pyrimidines under mild conditions.

Analytical and Purification Techniques

- Purification of intermediates and final products is typically achieved by column chromatography using silica gel and solvent systems such as ethyl acetate/hexane mixtures.

- Characterization involves 1H NMR spectroscopy to confirm the presence of functional groups and stereochemistry.

- Mass spectrometry and melting point determination further support compound identification.

Summary Table of Key Preparation Steps

| Intermediate/Product | Reagents & Conditions | Purpose | Yield (%) |

|---|---|---|---|

| Boc-protected pyrrolidine | 1,4-Dichlorobut-2-ene + tert-butyl carbamate | Pyrrolidine ring protection | Not specified |

| Boc-protected pyrrolidine diol | Osmium tetroxide + N-methylmorpholine-N-oxide | Dihydroxylation | ~59 |

| Boc-protected pyrrolidine bis(mesylate) | Methanesulfonyl chloride + triethylamine | Activation for substitution | ~90 |

| Boc-protected pyrrolidine diazide | Sodium azide | Azide substitution | Not specified |

| Boc-protected pyrrolidine diamine | Palladium-catalyzed reduction | Amino group introduction | Not specified |

| This compound | Coupling with 4-chloro-2-(methylthio)pyrimidine under microwave irradiation | Final target molecule | Not specified |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon, hydrogen gas

Substitution: Hydrochloric acid, sodium hydroxide

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Reduced pyrimidine derivatives

Substitution: Carboxylic acid derivatives

Scientific Research Applications

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study biological processes involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine moiety suggests potential interactions with nucleic acids or proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate with analogous pyrrolidine and pyridine derivatives to highlight structural, functional, and application-based differences.

Structural Analogues

2.1.1. tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate ()

- Structural Differences : Replaces the pyrimidine ring with a pyridine moiety and substitutes the pyrrolidine core with a piperidine ring.

- The absence of the methylthio group may diminish sulfur-mediated interactions (e.g., hydrophobic or van der Waals forces) in biological targets.

- Applications : Reported in pharmacokinetic (PK) studies (PK03447E-1) as a precursor for central nervous system (CNS) drugs, contrasting with the kinase-focused utility of the target compound .

2.1.2. (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate ()

- Structural Differences : Features a fluoropyridine substituent and a hydroxymethyl-pyrrolidine moiety.

- Functional Impact : The fluorine atom enhances electronegativity, improving binding affinity in medicinal chemistry contexts. The hydroxymethyl group introduces hydrogen-bonding capacity, which may increase solubility but reduce metabolic stability compared to the methylthio group.

- Applications : Used in antiviral and anticancer drug discovery due to fluorine’s role in enhancing bioavailability .

2.1.3. tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

- Structural Differences : Contains a bromopyridine substituent with dimethoxymethyl and oxymethyl linkers.

- Functional Impact : The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile synthetic intermediate. However, the dimethoxymethyl group may introduce steric hindrance, complicating downstream functionalization.

- Applications : Employed in materials science and as a precursor for luminescent compounds .

Biological Activity

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, known by its CAS number 1264038-72-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

- Molecular Formula: C14H22N4O2S

- Molecular Weight: 310.42 g/mol

- Purity: NLT 98%

The compound features a pyrimidine ring substituted with a methylthio group, which is linked to a pyrrolidine structure via an amino group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the pyrimidine ring suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Potential Targets:

In Vitro and In Vivo Studies

The biological effects of this compound have been explored in various studies:

- Neuroprotective Effects: Research indicates that similar compounds can exhibit neuroprotective properties against amyloid-beta toxicity in astrocytes, suggesting that this compound may also confer protective effects in neurodegenerative models .

- Cancer Research: Compounds with similar structures have shown promise in cancer therapy by inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and apoptosis .

Study on Neuroprotection

A study investigated the effects of structurally related compounds on astrocyte cell death induced by amyloid-beta peptides. Results indicated a significant reduction in cell death when treated with these compounds, highlighting their potential for neuroprotection .

Cancer Cell Line Studies

In vitro assays using cancer cell lines demonstrated that compounds featuring the pyrimidine moiety could inhibit cell proliferation and induce apoptosis. These findings suggest that this compound may have similar anticancer properties .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic steps for preparing tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a 2-(methylthio)pyrimidin-4-amine derivative with a tert-butyl pyrrolidine-1-carboxylate precursor. A common approach is to use nucleophilic aromatic substitution or Buchwald-Hartwig amination under inert conditions. For example:

Activation : Pre-activate the pyrimidine ring by introducing a leaving group (e.g., chloro or bromo) at the 4-position.

Coupling : React with tert-butyl 3-aminopyrrolidine-1-carboxylate in a polar aprotic solvent (e.g., THF or DMF) at elevated temperatures (70–100°C) .

Purification : Isolate the product via silica gel chromatography or reverse-phase C18 column chromatography (acetonitrile/water gradients) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselective amination and tert-butyl group integrity. Key signals include the pyrrolidine ring protons (δ 3.0–4.0 ppm) and tert-butyl singlet (δ 1.4 ppm) .

- HRMS : Validate molecular weight (expected [M+H]+ ~351.17) and isotopic pattern .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What safety precautions are recommended during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood for reactions involving volatile solvents (e.g., THF).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidine-pyrrolidine coupling step?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) for Buchwald-Hartwig amination .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and byproduct formation .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 30 minutes) .

- Monitoring : Track progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Q. How to address low purity in the final product after chromatography?

- Methodological Answer :

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product .

- Alternative Columns : Use gradient elution on C18 reverse-phase columns for challenging separations .

- Derivatization : Temporarily protect reactive groups (e.g., Boc deprotection/reprotection) to improve chromatographic behavior .

Q. What mechanistic insights explain side-product formation during synthesis?

- Methodological Answer :

- Byproduct Analysis : Common issues include:

- N-Methylation : From residual methylthio group reactivity; mitigate by using excess amine nucleophile .

- Oxygen Sensitivity : Tert-butyl esters may hydrolyze under acidic conditions; maintain anhydrous environments .

- Isolation : Identify side-products via LC-MS and adjust stoichiometry or reaction time accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.